- 8-Bromo-9-alkyl adenine derivatives as tools for developing new adenosine A2A and A2B receptors ligandsBioorganic & Medicinal Chemistry, 2009, 17(7), 2812-2822,
Cas no 935-69-3 (7-Methyl-7H-purin-6-amine)

7-Methyl-7H-purin-6-amine 化学的及び物理的性質
名前と識別子
-
- 7-Methyl-7H-purin-6-amine
- 6-AMINO-7-METHYLPURINE
- Adenine, 7-methyl-
- N7-Methyladenine
- 7H-Purin-6-amine, 7-methyl- (9CI)
- 7H-Purin-6-amine,7-methyl-
- 7-methylpurin-6-amine
- 7-Methyladenine
- 7H-Purin-6-amine,7-methyl
- 7-methyl-7H-adenine
- 7-Methyl-7H-purin-6-ylamin
- 7-methyl-7H-purin-6-ylamine
- Adenine,7-methyl
- 7-Methyl-7H-purin-6-amine (ACI)
- Adenine, 7-methyl- (7CI, 8CI)
- NSC 7857
- NSC7857
- 7-methyl-7H-purin-6-amine (ACD/Name 4.0)
- Tox21_202951
- BDBM50240579
- DTXSID9049376
- NCGC00260497-01
- A844638
- NSC-7857
- SCHEMBL26976
- DTXCID6029335
- N-ACETYL-DL-2-AMINO-N-BUTYRICACID
- AKOS006378195
- 935-69-3
- 7H-Purin-6-amine, 7-methyl-
- HCGHYQLFMPXSDU-UHFFFAOYSA-N
- 7-methyl-N7-Methyladenine
- AKOS000320617
- CHEMBL449346
- CHEBI:28921
- MFCD00127790
- W-204088
- TS-00058
- NS00004081
- J-640190
- Q27103966
- CS-0065644
- 7-methyl-7H-purin-6-ylamine (ACD/Name 4.0)
- SY250877
- E78616
- 7-Methyladenine, 97%
- FT-0657514
- CAS-935-69-3
- C02241
- J-800191
- Z1203578068
- 7-Methyl-7H-purin-6-amine #
- EN300-106045
- DB-307392
- 7-Methyl-adenine; 6-Amino-7-methylpurine; 7-Methyladenine; N7-Methyladenine; NSC 7857
- HY-116496
- purine, 6-amino-7-methyl-
-
- MDL: MFCD00127790
- インチ: 1S/C6H7N5/c1-11-3-10-6-4(11)5(7)8-2-9-6/h2-3H,1H3,(H2,7,8,9)
- InChIKey: HCGHYQLFMPXSDU-UHFFFAOYSA-N
- ほほえんだ: N1C2N=CN(C=2C(N)=NC=1)C
計算された属性
- せいみつぶんしりょう: 149.07000
- どういたいしつりょう: 149.07
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 150
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 69.6A^2
じっけんとくせい
- 色と性状: 白色または灰白色の粉末
- 密度みつど: 1.1798 (rough estimate)
- ゆうかいてん: 346-350 °C
- ふってん: 260.22°C (rough estimate)
- フラッシュポイント: 187.2±28.7 °C
- 屈折率: 1.8070 (estimate)
- PSA: 69.62000
- LogP: 0.52670
- ようかいせい: 水に溶ける
- じょうきあつ: 0.0±0.9 mmHg at 25°C
7-Methyl-7H-purin-6-amine セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H302-H317-H319
- 警告文: P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-36-43
- セキュリティの説明: S24/25
-
危険物標識:
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
- リスク用語:R22; R43; R36
7-Methyl-7H-purin-6-amine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
7-Methyl-7H-purin-6-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-106045-0.05g |
7-methyl-7H-purin-6-amine |
935-69-3 | 95% | 0.05g |
$50.0 | 2023-10-28 | |
Enamine | EN300-106045-0.1g |
7-methyl-7H-purin-6-amine |
935-69-3 | 95% | 0.1g |
$76.0 | 2023-10-28 | |
SHENG KE LU SI SHENG WU JI SHU | sc-233690-100 mg |
7-Methyladenine, |
935-69-3 | 100MG |
¥1,166.00 | 2023-07-11 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M850060-1g |
7-Methyladenine |
935-69-3 | 98% | 1g |
¥5,038.00 | 2022-09-01 | |
Enamine | EN300-106045-10.0g |
7-methyl-7H-purin-6-amine |
935-69-3 | 95% | 10.0g |
$1637.0 | 2023-07-10 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 666548-100MG |
7-Methyl-7H-purin-6-amine |
935-69-3 | 100mg |
¥2510.06 | 2023-11-30 | ||
TRC | M314605-10mg |
7-Methyl-7H-purin-6-amine |
935-69-3 | 10mg |
$92.00 | 2023-05-17 | ||
TRC | M314605-100mg |
7-Methyl-7H-purin-6-amine |
935-69-3 | 100mg |
$479.00 | 2023-05-17 | ||
Chemenu | CM138642-1g |
7-Methyl-7H-purin-6-amine |
935-69-3 | 95% | 1g |
$445 | 2021-08-05 | |
Ambeed | A574718-100mg |
7-Methyl-7H-purin-6-amine |
935-69-3 | 98% | 100mg |
$80.0 | 2025-02-21 |
7-Methyl-7H-purin-6-amine 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Electrophilic amination of adenines. Formation and characteristics of N-aminoadeninesNucleosides & Nucleotides, 1996, 15(1-3), 219-33,
ごうせいかいろ 3
- Purines. LXI. An attempted synthesis of 2'-deoxy-7-methyladenosine: glycosidic hydrolyses of the N6-methoxy derivative and 2'-deoxy-Nx-methyladenosinesChemical & Pharmaceutical Bulletin, 1994, 42(3), 495-9,
ごうせいかいろ 4
- Methylation of nucleic acid-bases with trimethyl phosphateJournal of Organic Chemistry, 1976, 41(23), 3691-6,
ごうせいかいろ 5
ごうせいかいろ 6
ごうせいかいろ 7
- Novel one-step synthesis of pyrimidines and condensed pyrimidinesTetrahedron Letters, 1970, (11), 861-4,
ごうせいかいろ 8
ごうせいかいろ 9
- 8-(2-Furyl)adenine derivatives as A2A adenosine receptor ligandsEuropean Journal of Medicinal Chemistry, 2013, 70, 525-535,
ごうせいかいろ 10
- Nucleoside and DNA Adducts from N-NitrosotolazolineChemical Research in Toxicology, 2008, 21(2), 319-329,
ごうせいかいろ 11
- The prominent effect of N6-acyl groups on the reactivity of 9-substituted adenines: a new method for the chemical modification of adeninesJournal of Chemical Research, 1984, (12), 388-9,
ごうせいかいろ 12
- A general and convenient synthesis of 7-alkyladenines from adenine by regioselective alkylation utilizing blocking/deblocking at the 3-positionChemical & Pharmaceutical Bulletin, 1986, 34(5), 2037-43,
ごうせいかいろ 13
- Purines. XLII. Synthesis and glycosidic hydrolysis of 7-alkyladenosines leading to an alternative synthesis of 7-alkyladeninesChemical & Pharmaceutical Bulletin, 1990, 38(7), 1886-91,
ごうせいかいろ 14
- Synthesis and glycosidic bond cleavage of 7-methyl- and 7-ethyladenosines: an alternative synthesis of 7-alkyladeninesHeterocycles, 1982, 17, 117-23,
7-Methyl-7H-purin-6-amine Raw materials
- 6-Amino-7-methyl-9-β-D-ribofuranosyl-7H-purinium
- N-Methylformamide
- Formamide
- Perchlorate (8CI,9CI)
- 6H-Purin-6-imine, 3,7-dihydro-7-methyl-3-(phenylmethyl)-
- Adenine
- 6-Chloro-7-methylpurine
7-Methyl-7H-purin-6-amine Preparation Products
7-Methyl-7H-purin-6-amine 関連文献
-
Lesley R. Rutledge,Holly F. Durst,Stacey D. Wetmore Phys. Chem. Chem. Phys. 2008 10 2801
-
K. Laamiri,G. A. Garcia,L. Nahon,A. Ben Houria,R. Feifel,M. Hochlaf Phys. Chem. Chem. Phys. 2022 24 3523
-
3. 400. The constitution of the purine nucleosides. Part V. Adenine thiomethylpentosideRoderick Falconer,J. Masson Gulland J. Chem. Soc. 1937 1912
-
4. 365. The constitution of purine nucleosides. Part IX. CrotonosideRoderick Falconer,J. Masson Gulland,Leonard F. Story J. Chem. Soc. 1939 1784
-
5. 2??Theoretical studies of hydrogen bonding
-
B. C. Pal,C. A. Horton J. Chem. Soc. 1964 400
-
A. Omerzu,I. Turel New J. Chem. 2018 42 8145
-
L. Nú?ez-Pons,C. Avila Nat. Prod. Rep. 2015 32 1114
-
Jinquan Chen,Bern Kohler Phys. Chem. Chem. Phys. 2012 14 10677
-
10. 176. The constitution of the purine nucleosides. Part IV. Adenosine and related nucleotides and co-enzymesJ. Masson Gulland,Ensor R. Holiday J. Chem. Soc. 1936 765
関連分類
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Imidazopyrimidines 6-aminopurines
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Imidazopyrimidines Purines and purine derivatives 6-aminopurines
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Other Chemical Reagents
7-Methyl-7H-purin-6-amineに関する追加情報
Recent Advances in the Study of 7-Methyl-7H-purin-6-amine (CAS: 935-69-3): A Comprehensive Research Brief
7-Methyl-7H-purin-6-amine (CAS: 935-69-3) is a purine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of nucleoside analogs and its biological activities, including antiviral and anticancer properties. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, synthesis methods, and pharmacological potential.
One of the most notable advancements in the study of 7-Methyl-7H-purin-6-amine is its application in the development of antiviral agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory effects against RNA viruses, including SARS-CoV-2. The researchers utilized a combination of molecular docking and in vitro assays to identify the compound's mechanism of action, which involves binding to viral RNA-dependent RNA polymerase (RdRp). These findings suggest that 7-Methyl-7H-purin-6-amine could serve as a promising scaffold for the design of novel antiviral drugs.
In addition to its antiviral properties, 7-Methyl-7H-purin-6-amine has shown potential as an anticancer agent. A recent study in Bioorganic & Medicinal Chemistry Letters reported that this compound and its analogs exhibit selective cytotoxicity against certain cancer cell lines, particularly those associated with leukemia and breast cancer. The study highlighted the importance of the methyl group at the 7-position, which enhances the compound's stability and bioavailability. Further investigations are underway to optimize the structure-activity relationship (SAR) of these derivatives for improved efficacy and reduced side effects.
The synthesis of 7-Methyl-7H-purin-6-amine has also seen significant progress. A 2022 paper in Organic Letters described a novel, high-yield synthetic route using palladium-catalyzed cross-coupling reactions. This method offers advantages over traditional approaches, such as shorter reaction times and higher purity of the final product. The availability of efficient synthesis methods is critical for scaling up production and facilitating further pharmacological studies.
Despite these promising developments, challenges remain in the clinical translation of 7-Methyl-7H-purin-6-amine-based therapeutics. Issues such as metabolic stability, toxicity profiles, and drug delivery mechanisms need to be addressed through comprehensive preclinical and clinical studies. Collaborative efforts between academic researchers and pharmaceutical companies are essential to overcome these hurdles and bring these potential therapies to market.
In conclusion, 7-Methyl-7H-purin-6-amine (CAS: 935-69-3) represents a versatile and promising compound in the fields of antiviral and anticancer drug development. Recent research has shed light on its mechanisms of action, synthetic accessibility, and therapeutic potential. Continued exploration of its derivatives and optimization of its pharmacological properties will likely yield significant contributions to the chemical biology and medicinal chemistry landscape.
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